molecular formula C17H18Cl3FN4O4S B1671189 Elubrixin HCl CAS No. 688763-65-7

Elubrixin HCl

货号: B1671189
CAS 编号: 688763-65-7
分子量: 499.8 g/mol
InChI 键: AYSVMKUSGQQRHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.

科学研究应用

Scientific Research Applications

  • Inflammatory Diseases
    • Inflammatory Bowel Disease (IBD) : Elubrixin HCl has shown promise in preclinical models for reducing inflammation associated with IBD. Studies indicate that CXCR2 antagonism can decrease leukocyte infiltration into the gut, thereby alleviating symptoms and tissue damage associated with this condition .
    • Airway Inflammation : Research has demonstrated that this compound can effectively reduce airway inflammation in models of asthma. By inhibiting CXCR2, the compound limits the recruitment of neutrophils and other inflammatory cells to the airways .
  • Cancer Research
    • Tumor Microenvironment : CXCR2 is known to influence tumor progression by modulating the immune landscape within tumors. This compound's ability to inhibit CXCR2 may help reshape the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies .
    • Metastasis : Studies suggest that targeting CXCR2 with this compound can impede metastatic processes by reducing tumor cell migration and invasion capabilities .
  • Neurological Disorders
    • Recent research indicates that CXCR2 antagonism could play a role in neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This compound may help mitigate neuroinflammatory responses, providing a therapeutic avenue for research into these conditions .

Case Study 1: Elubrixin in Asthma Management

A study investigated the effects of this compound on asthma models, demonstrating significant reductions in airway hyperresponsiveness and inflammation markers. The findings suggest that CXCR2 antagonism could be an effective strategy for managing asthma exacerbations.

Case Study 2: Impact on IBD

In a controlled trial involving animal models of IBD, treatment with this compound resulted in decreased mucosal inflammation and improved histological scores compared to untreated controls. This underscores its potential as a therapeutic agent in IBD management.

Data Tables

Application AreaMechanism of ActionKey Findings
Inflammatory Bowel DiseaseInhibition of leukocyte migrationReduced inflammation and tissue damage
Airway InflammationDecreased neutrophil recruitmentAlleviated symptoms in asthma models
CancerModulation of tumor microenvironmentImpeded tumor progression and metastasis
Neurological DisordersMitigation of neuroinflammationPotential benefits in neurodegenerative conditions

属性

CAS 编号

688763-65-7

分子式

C17H18Cl3FN4O4S

分子量

499.8 g/mol

IUPAC 名称

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride

InChI

InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H

InChI 键

AYSVMKUSGQQRHL-UHFFFAOYSA-N

SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl

规范 SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SB-656933;  SB 656933;  SB656933;  SB-656933-AAF;  SB-656933 AAF;  SB-656933AAF;  Elubrixin;  Elubrixin HCl;  Elubrixin hydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elubrixin HCl
Reactant of Route 2
Reactant of Route 2
Elubrixin HCl
Reactant of Route 3
Reactant of Route 3
Elubrixin HCl
Reactant of Route 4
Reactant of Route 4
Elubrixin HCl
Reactant of Route 5
Reactant of Route 5
Elubrixin HCl
Reactant of Route 6
Reactant of Route 6
Elubrixin HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。